molecular formula C11H14N4O5 B15185873 4(3H)-Pteridinone, 2-methoxy-3-methyl-7-((1S,2R)-1,2,3-trihydroxypropyl)- CAS No. 206184-67-0

4(3H)-Pteridinone, 2-methoxy-3-methyl-7-((1S,2R)-1,2,3-trihydroxypropyl)-

Cat. No.: B15185873
CAS No.: 206184-67-0
M. Wt: 282.25 g/mol
InChI Key: ZMKXNUAQSJMCTP-SVRRBLITSA-N
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Description

4(3H)-Pteridinone, 2-methoxy-3-methyl-7-((1S,2R)-1,2,3-trihydroxypropyl)- is a compound belonging to the pteridine family, which includes molecules that are vital in various biological systems. This compound's molecular structure includes a pteridinone core with a tri-substituted methoxy, methyl, and trihydroxypropyl group, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthetic Routes: : The synthesis of this compound typically involves the condensation of a pteridine precursor with the appropriate substituents to introduce the methoxy, methyl, and trihydroxypropyl groups. Specific details depend on the choice of starting materials and the desired end-product configuration.

  • Reaction Conditions: : The reactions are often carried out under controlled temperature and pH conditions to ensure selectivity and yield. Catalysts and protective groups may be used to guide the reactions and prevent unwanted side reactions.

Industrial Production Methods:

  • Industrial Synthesis: : Large-scale production may employ continuous flow chemistry techniques, leveraging automated processes to ensure consistent quality and high yield. This can include the use of advanced catalysts and solvents that enhance reaction rates and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the trihydroxypropyl group, leading to various oxidized derivatives.

  • Reduction: : Reduction reactions may alter the pteridinone core or the substituents, leading to different reduced forms of the compound.

Common Reagents and Conditions:

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogens, acids, or bases depending on the nature of the substituent.

Major Products Formed:

  • Oxidation Products: : Hydroxylated derivatives, quinones.

  • Reduction Products: : Hydrogenated pteridinones, deoxy derivatives.

  • Substitution Products: : Various analogs with modified functional groups.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of other pteridine derivatives, serving as intermediates or building blocks.

Biology:

  • The compound's unique structure allows it to interact with enzymes and receptors in biological systems, making it valuable in biochemical studies.

Medicine:

  • Potential therapeutic agent due to its biological activity. It's explored for antimicrobial, anticancer, and anti-inflammatory properties.

Industry:

  • Utilized in the development of dyes, pigments, and other materials where its stability and reactivity can be advantageous.

Mechanism of Action

Mechanism of Effect:

  • The compound interacts with specific molecular targets, such as enzymes or receptors, modulating their activity. This may involve binding to active sites or altering the conformation of the target proteins.

Molecular Targets and Pathways:

  • Enzymes: : Could inhibit or activate enzymes involved in metabolic pathways.

  • Receptors: : May bind to cellular receptors, influencing signal transduction processes.

  • Pathways: : Involved in oxidative stress response, cellular proliferation, and apoptosis regulation.

Comparison with Similar Compounds

Similar Compounds

  • Pteridine: : The parent compound, lacking the specific substituents found in the target compound.

  • Folate: : A biologically active pteridine derivative crucial for DNA synthesis and repair.

  • Methotrexate: : A pteridine derivative used as an anti-cancer and anti-inflammatory drug.

Uniqueness:

  • Structural Complexity: : The combination of methoxy, methyl, and trihydroxypropyl groups imparts unique physical and chemical properties.

  • Biological Activity: : Distinct interactions with biological targets compared to simpler or less substituted pteridines.

This wraps up a comprehensive look at 4(3H)-Pteridinone, 2-methoxy-3-methyl-7-((1S,2R)-1,2,3-trihydroxypropyl)- . Anything more you want to dig into, or is there another mystery compound you’d like to explore?

Properties

CAS No.

206184-67-0

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

2-methoxy-3-methyl-7-[(1S,2R)-1,2,3-trihydroxypropyl]pteridin-4-one

InChI

InChI=1S/C11H14N4O5/c1-15-10(19)7-9(14-11(15)20-2)13-5(3-12-7)8(18)6(17)4-16/h3,6,8,16-18H,4H2,1-2H3/t6-,8+/m1/s1

InChI Key

ZMKXNUAQSJMCTP-SVRRBLITSA-N

Isomeric SMILES

CN1C(=O)C2=NC=C(N=C2N=C1OC)[C@@H]([C@@H](CO)O)O

Canonical SMILES

CN1C(=O)C2=NC=C(N=C2N=C1OC)C(C(CO)O)O

Origin of Product

United States

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